N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Description
Scientific Research Applications
Electrophilic Amination of Amino Acids
- Application : This research discusses the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, a key reaction in the efficient electrophilic amination of N-benzyl amino acids. It involves the use of N-Boc-oxaziridine and accommodates various functional groups encountered in amino acid side chains (Hannachi et al., 2004).
Synthesis for Anti-HIV Activity
- Application : The synthesis of new 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. This includes the preparation of 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone (Al-Masoudi et al., 2007).
Synthesis of Pharmaceutically Useful Pyridopyrazines
- Application : An alternative synthetic approach for preparing N-(arylethyl)piperazine-2,6-diones from 4-benzenesulfonyliminodiacetic acid and primary amines. This method is useful for transforming Piperazine-2,6-diones into pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines (Rao & Ramanathan, 2017).
Synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine
- Application : Development of a simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This method offers advantages in terms of cost, reaction time, and functional group tolerance (Jadhav et al., 2018).
Anthelmintic Activity of N-Benzylidenepyridin-4-amines
- Application : Investigating the anthelmintic activity of a series of synthesized N-benzylidenepyridin-4-amines on earthworms. This study helps in understanding the potential of these compounds as anthelmintic drugs (Dutta, 2014).
Synthesis of Eosinophil Infiltration Inhibitors
- Application : The synthesis and evaluation of triazolo and imidazo pyridazines with cyclic amines for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This research is significant for developing therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-6-8-19(9-7-18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLWLPVIKEQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.